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Compound of Interest

Compound Name: Folic Acid-d2

Cat. No.: B588965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Folic Acid-d2 (CAS Number: 69022-87-3), a crucial isotopically labeled internal standard for

quantitative bioanalytical studies. Due to the proprietary nature of its commercial synthesis, this

document outlines a plausible synthetic approach based on established pteridine chemistry

and provides expected characterization data derived from the known properties of folic acid.

Introduction
Folic Acid-d2 is a stable isotope-labeled version of Folic Acid (Vitamin B9), where two

hydrogen atoms are replaced by deuterium. This modification results in a molecule with a

higher molecular weight but chemically identical behavior to its unlabeled counterpart in

biological systems.[1] This property makes it an ideal internal standard for mass spectrometry-

based quantification of folic acid and its metabolites in complex biological matrices, as it can

correct for variations during sample preparation and analysis.[1]

Table 1: Physicochemical Properties of Folic Acid-d2
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Property Value Reference

CAS Number 69022-87-3 [2][3][4]

Molecular Formula C₁₉H₁₇D₂N₇O₆

Molecular Weight 443.41 g/mol

Appearance Solid

Storage Temperature -20°C

Solubility Soluble in DMSO

Plausible Synthesis of Folic Acid-d2
A definitive, publicly available, step-by-step synthesis protocol for Folic Acid-d2 is not

available. However, based on general knowledge of pterin chemistry and synthetic routes for

other deuterated folate analogs, a plausible pathway involves the deuteration of a pterin

precursor followed by condensation with the p-aminobenzoyl-L-glutamic acid side chain. The

deuteration is presumed to be at the C7 position of the pterin ring, a common site for

functionalization in pterin derivatives.

Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process, starting from a suitable pterin

derivative. A key step is the introduction of deuterium at the C7 position.
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Proposed Synthesis Workflow for Folic Acid-d2
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Caption: Proposed multi-step synthesis of Folic Acid-d2.
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Experimental Protocols
Protocol 2.2.1: Synthesis of 6-Formylpterin (Hypothetical)

This is a general procedure for the formation of the pterin backbone.

A mixture of 2,4,5-triamino-6-hydroxypyrimidine and a suitable three-carbon synthon (e.g.,

dihydroxyacetone) in an aqueous solution is heated under reflux.

The reaction progress is monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by

filtration.

The crude product is purified by recrystallization to yield 6-(hydroxymethyl)pterin.

The alcohol is then oxidized to the aldehyde using a mild oxidizing agent like manganese

dioxide (MnO₂) to give 6-formylpterin.

Protocol 2.2.2: Deuteration of 6-Formylpterin at the C7 Position (Plausible)

This protocol is based on methods for deuteration of aromatic systems.

6-Formylpterin is subjected to a halogenation reaction, for example, with N-

bromosuccinimide (NBS), to introduce a halogen at the C7 position.

The resulting 7-bromo-6-formylpterin is then subjected to catalytic deuterogenolysis.

The compound is dissolved in a suitable solvent (e.g., methanol-d4) with a palladium on

carbon (Pd/C) catalyst.

The reaction vessel is purged with deuterium gas (D₂), and the reaction is stirred under a D₂

atmosphere.

The catalyst is removed by filtration, and the solvent is evaporated to yield 7,7-dideutero-6-

formylpterin.

Protocol 2.2.3: Condensation to form Folic Acid-d2 (Plausible)
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This step is based on established methods for folic acid synthesis.

7,7-dideutero-6-formylpterin and p-aminobenzoyl-L-glutamic acid are dissolved in a suitable

solvent, such as dimethyl sulfoxide (DMSO).

A reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), is added to the

mixture.

The reaction is stirred at room temperature until completion, as monitored by HPLC.

The final product, Folic Acid-d2, is purified by preparative HPLC.

Characterization of Folic Acid-d2
The successful synthesis of Folic Acid-d2 must be confirmed by a suite of analytical

techniques to verify its structure, purity, and isotopic enrichment.

Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight and isotopic purity of Folic
Acid-d2.

Table 2: Expected Mass Spectrometry Data for Folic Acid-d2

Technique Parameter Expected Value

High-Resolution MS (HRMS) [M+H]⁺
m/z 444.16 (Calculated for

C₁₉H₁₈D₂N₇O₆⁺)

[M-H]⁻
m/z 442.14 (Calculated for

C₁₉H₁₆D₂N₇O₆⁻)

Tandem MS (MS/MS)
Major Fragment Ion (from [M-

H]⁻)

m/z ~311 (corresponding to

the loss of the glutamic acid

moiety)

Protocol 3.1.1: LC-MS/MS Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b588965?utm_src=pdf-body
https://www.benchchem.com/product/b588965?utm_src=pdf-body
https://www.benchchem.com/product/b588965?utm_src=pdf-body
https://www.benchchem.com/product/b588965?utm_src=pdf-body
https://www.benchchem.com/product/b588965?utm_src=pdf-body
https://www.benchchem.com/product/b588965?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatography: A C18 reverse-phase column is used with a gradient elution of mobile

phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic

acid).

Mass Spectrometry: The analysis is performed on a triple quadrupole or Q-TOF mass

spectrometer with an electrospray ionization (ESI) source in both positive and negative ion

modes.

Data Analysis: The mass spectra are analyzed to confirm the presence of the parent ion

corresponding to Folic Acid-d2 and its characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the position of the deuterium labels and the overall

structure of the molecule. The ¹H NMR spectrum of Folic Acid-d2 is expected to be very

similar to that of unlabeled folic acid, with the key difference being the absence of the signal

corresponding to the protons at the deuterated position.

Table 3: Expected ¹H NMR Chemical Shifts for Folic Acid-d2 (in D₂O)
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Proton
Expected Chemical Shift
(ppm)

Notes

H7 Absent
Signal for the C7 proton should

be absent due to deuteration.

H11, H15 ~7.6
Doublet, aromatic protons of

the PABA moiety.

H12, H14 ~6.6
Doublet, aromatic protons of

the PABA moiety.

H9 ~4.5 Singlet, methylene protons.

Hα (Glu) ~4.2
Multiplet, alpha-proton of

glutamic acid.

Hγ (Glu) ~2.3
Multiplet, gamma-protons of

glutamic acid.

Hβ (Glu) ~2.0
Multiplet, beta-protons of

glutamic acid.

Protocol 3.2.1: NMR Spectroscopy

Sample Preparation: A sample of Folic Acid-d2 is dissolved in a suitable deuterated solvent,

such as D₂O with a small amount of NaOD to aid solubility.

Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

Data Analysis: The chemical shifts, coupling constants, and integrations are analyzed to

confirm the structure and the position of deuteration.

Purity Analysis
The chemical purity of the synthesized Folic Acid-d2 is typically determined by High-

Performance Liquid Chromatography (HPLC) with UV detection.

Table 4: HPLC Purity Analysis Parameters
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Parameter Condition

Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase Gradient of aqueous buffer and acetonitrile

Flow Rate 1.0 mL/min

Detection UV at 280 nm

Expected Purity >95%

Application Workflow
Folic Acid-d2 is primarily used as an internal standard in quantitative bioanalysis. The general

workflow for its application is depicted below.
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Workflow for Folic Acid-d2 as an Internal Standard

Biological Sample (e.g., Plasma, Urine)

Spike with Folic Acid-d2

Sample Preparation (e.g., Protein Precipitation, SPE)

LC-MS/MS Analysis

Quantification

Ratio of Analyte to Internal Standard

Click to download full resolution via product page

Caption: General workflow for the use of Folic Acid-d2 in quantitative analysis.

Conclusion
This technical guide has outlined a plausible synthesis and detailed the expected

characterization of Folic Acid-d2. While a definitive, published synthetic protocol is not

available, the proposed methods are based on well-established chemical principles. The

provided characterization data serves as a benchmark for researchers and scientists working

with this important internal standard. The use of Folic Acid-d2 is critical for accurate and
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precise quantification of folic acid in various research and clinical settings, aiding in our

understanding of its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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